REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.O=P(Cl)(Cl)[Cl:15].CN(C)C1C=CC=CC=1>>[Cl:15][C:6]1[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=[C:2]([NH2:1])[N:7]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |